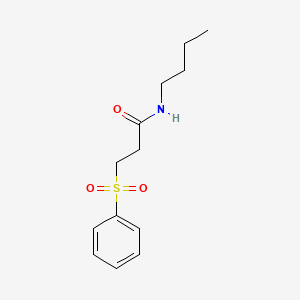
N-butyl-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3-(phenylsulfonyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl group attached to the nitrogen atom and a phenylsulfonyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize N-butyl-3-(phenylsulfonyl)propanamide involves the reaction of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium at low temperatures (around -78°C). This reaction forms a dianion, which can then react with aldehydes and ketones to produce stable γ-hydroxy amides. These γ-hydroxy amides can be further converted into 5-alkyl-2(5H)-furanones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These techniques often include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(phenylsulfonyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-butyl-3-(phenylsulfonyl)propanamide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of γ-hydroxy amides and 5-alkyl-2(5H)-furanones.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-butyl-3-(phenylsulfonyl)propanamide involves its ability to form stable intermediates during chemical reactions. The phenylsulfonyl group acts as an electron-withdrawing group, stabilizing the negative charge on the intermediate dianion formed during reactions with butyllithium . This stabilization allows for further reactions with aldehydes and ketones, leading to the formation of γ-hydroxy amides and other products.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-3-(phenylsulfonyl)propanamide: Similar structure but with a phenyl group instead of a butyl group.
N-butylpropanamide: Lacks the phenylsulfonyl group.
N-butylbenzenesulfonamide: Contains a benzenesulfonyl group instead of a phenylsulfonyl group.
Uniqueness
N-butyl-3-(phenylsulfonyl)propanamide is unique due to the presence of both a butyl group and a phenylsulfonyl group, which confer distinct chemical properties and reactivity. The combination of these groups allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-butylpropanamide |
InChI |
InChI=1S/C13H19NO3S/c1-2-3-10-14-13(15)9-11-18(16,17)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,15) |
InChI Key |
AWFIVTSFVKQSNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10924868.png)
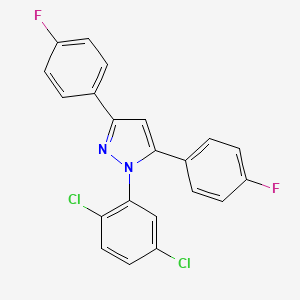
![N-(5-chloro-2-methylphenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B10924880.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-N-[4-(furan-2-yl)butan-2-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924884.png)
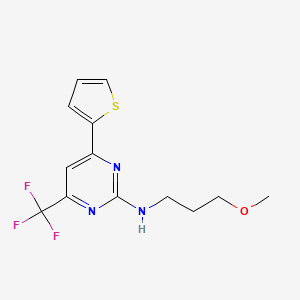
![propan-2-yl 2-({[3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10924900.png)
![3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10924907.png)
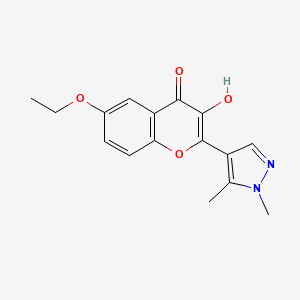
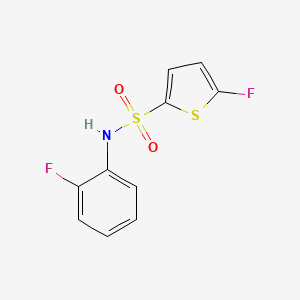
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10924930.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10924934.png)
![6-(4-methoxyphenyl)-N,3-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924943.png)
![N-(3-chloro-4-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924953.png)
![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924954.png)
